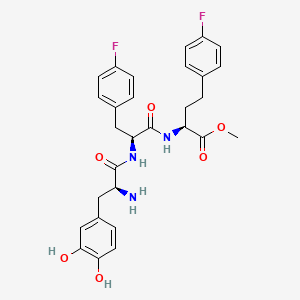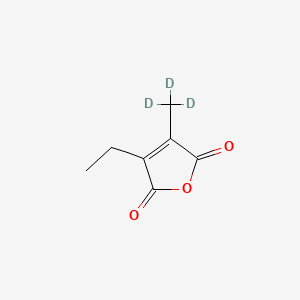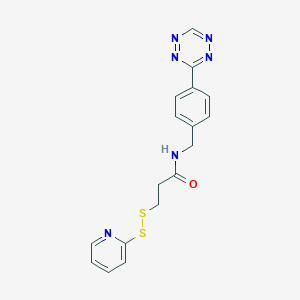
FabG1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FabG1-IN-1 is a potent inhibitor of the enzyme MabA (FabG1), which is involved in the fatty acid synthesis pathway of Mycobacterium tuberculosis. This compound has shown significant potential in the development of new treatments for tuberculosis, particularly in combating drug-resistant strains of the bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FabG1-IN-1 involves several steps, starting with the preparation of the core anthranilic acid structure. This is followed by various chemical modifications to enhance its inhibitory activity against MabA. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), along with reagents like triethylamine (TEA) and di-tert-butyl dicarbonate (Boc2O) .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of stringent quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
FabG1-IN-1 primarily undergoes reduction reactions due to its role as an inhibitor of the 3-oxoacyl-ACP reductase enzyme. It interacts with the enzyme’s active site, leading to the reduction of the β-keto group to a β-hydroxy group .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving this compound include NADPH or NADH as co-factors, which are essential for the reduction process. The reactions typically occur under mild conditions, often at room temperature, to preserve the integrity of the compound .
Major Products Formed
The major product formed from the reaction of this compound with its target enzyme is the reduced form of the β-ketoacyl-ACP substrate, which is a crucial intermediate in the fatty acid synthesis pathway .
Applications De Recherche Scientifique
Mécanisme D'action
FabG1-IN-1 exerts its effects by binding to the active site of the MabA (FabG1) enzyme, thereby inhibiting its activity. This inhibition disrupts the fatty acid synthesis pathway, which is essential for the survival and virulence of Mycobacterium tuberculosis. The compound specifically targets the reduction of the β-keto group to a β-hydroxy group, a critical step in the biosynthesis of mycolic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
FabG4 Inhibitors: Similar to FabG1-IN-1, inhibitors of the FabG4 enzyme also target the fatty acid synthesis pathway in Mycobacterium tuberculosis.
Anthranilic Acid Derivatives: These compounds share a similar core structure with this compound and have been shown to inhibit various enzymes in the fatty acid synthesis pathway.
Uniqueness
This compound is unique in its high specificity and potency against the MabA (FabG1) enzyme. Its ability to effectively inhibit this enzyme makes it a promising candidate for the development of new tuberculosis treatments, particularly for drug-resistant strains .
Propriétés
Formule moléculaire |
C14H8Cl2INO3 |
|---|---|
Poids moléculaire |
436.0 g/mol |
Nom IUPAC |
2-[(3,4-dichlorobenzoyl)amino]-5-iodobenzoic acid |
InChI |
InChI=1S/C14H8Cl2INO3/c15-10-3-1-7(5-11(10)16)13(19)18-12-4-2-8(17)6-9(12)14(20)21/h1-6H,(H,18,19)(H,20,21) |
Clé InChI |
UBOXQKDXBUFYSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)I)C(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)


